

Application of Capillary Zone Electrophoresis for the Analysis of Risperidone

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Compound of Interest

Compound Name: Risperidone

Cat. No.: B000510

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Application Note

Introduction

Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] It functions primarily as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. While high-performance liquid chromatography (HPLC) is a common analytical technique for **risperidone**, capillary zone electrophoresis (CZE) offers several advantages, including high efficiency, rapid analysis, and minimal solvent consumption.[3][4] This application note describes a CZE method for the quantitative determination of **risperidone** and its active metabolite, 9-hydroxy**risperidone**, in biological matrices.

Principle of the Method

Capillary zone electrophoresis separates ions based on their electrophoretic mobility in an electric field. When a voltage is applied across a capillary filled with a background electrolyte (BGE), analytes migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. In this method, a phosphate buffer at a low pH is used as the BGE, ensuring that **risperidone** and its metabolite are positively charged and migrate towards the cathode. Detection is achieved using a photodiode array (PDA) detector at a wavelength where both compounds exhibit significant absorbance. To enhance sensitivity for biological sample

analysis, field-amplified sample injection (FASI) can be employed, which involves dissolving the sample in a low-conductivity matrix to create a localized high electric field at the injection point, leading to analyte stacking and a significant increase in signal intensity.[3]

Experimental Protocols

1. Preparation of Reagents and Samples

- **Background Electrolyte (BGE):** Prepare a 60 mM phosphate buffer and adjust the pH to 3.6 using 1 M phosphoric acid.[3] Filter the BGE through a 0.45 µm filter before use.
- **Standard Stock Solutions:** Accurately weigh and dissolve **risperidone** and 9-hydroxy**risperidone** reference standards in methanol to prepare individual stock solutions.
- **Working Standard Solutions:** Prepare working standard solutions by diluting the stock solutions with the appropriate solvent (e.g., methanol or sample solvent for FASI) to the desired concentrations for calibration curves.
- **Sample Pre-treatment (for plasma samples):** A liquid-liquid extraction (LLE) is recommended. [3]
 - To a plasma sample, add an internal standard (if used) and an appropriate extraction solvent.
 - Vortex the mixture for a specified time to ensure thorough mixing.
 - Centrifuge the mixture to separate the organic and aqueous layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the sample solvent for CZE analysis. For FASI, a solvent system such as acetonitrile-water (70:30, v/v) can be used.[3]

2. Capillary Electrophoresis Instrumentation and Conditions

- **CE System:** A capillary electrophoresis system equipped with a photodiode array (PDA) detector and a temperature control module.[3]

- Capillary: An uncoated fused-silica capillary.[\[3\]](#)
- Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing with 0.1 M NaOH, followed by deionized water, and finally with the BGE.
- Separation:
 - Rinse the capillary with the BGE.
 - Inject the sample using either hydrodynamic or electrokinetic injection. For FASI, electrokinetic injection is employed.
 - Apply the separation voltage.
 - Detect the analytes at the specified wavelength.
 - Between runs, rinse the capillary with the BGE to ensure reproducibility.

Data Presentation

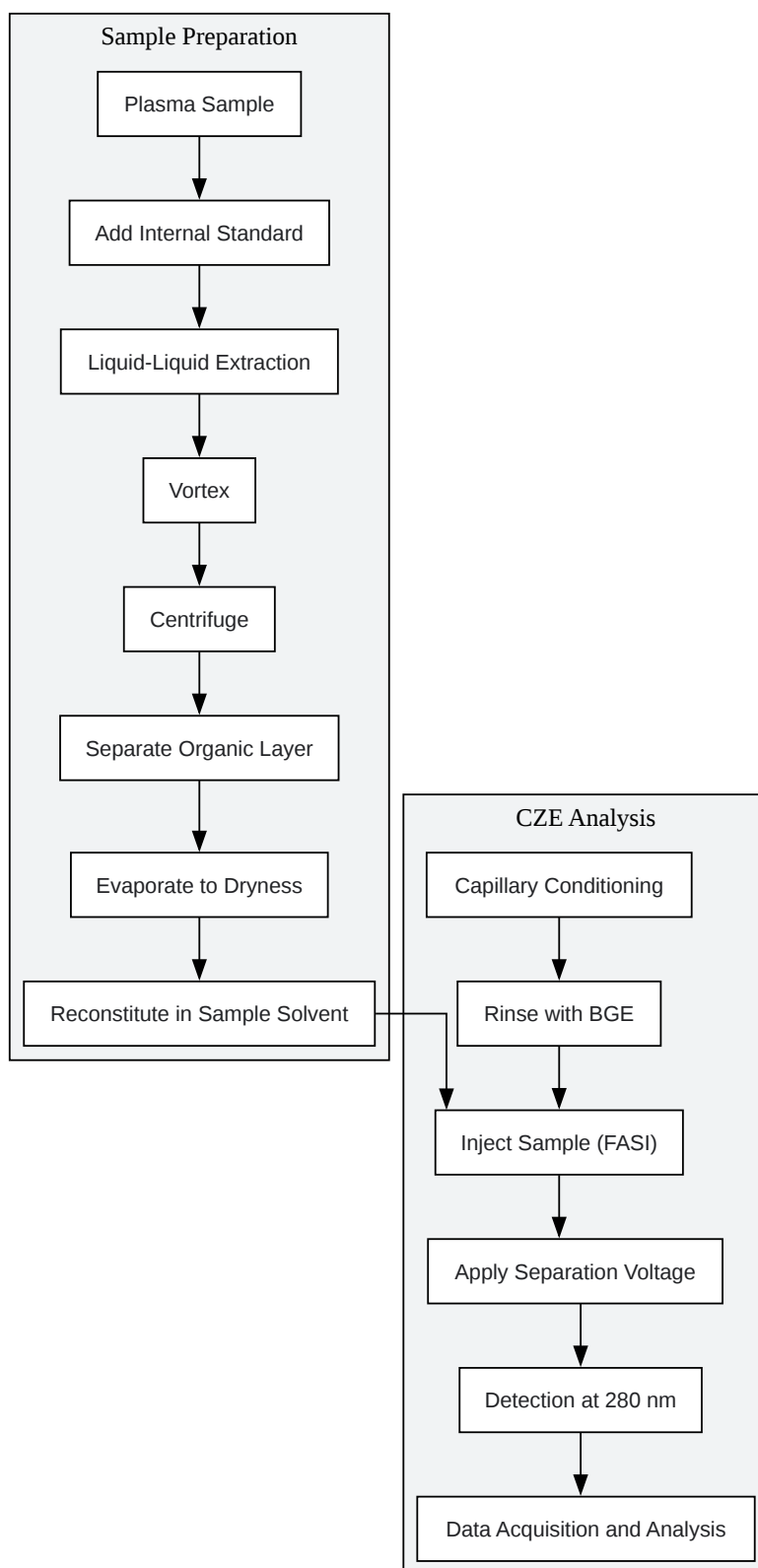
Table 1: Capillary Zone Electrophoresis Method Parameters

Parameter	Value	Reference
Instrument	Beckman P/ACE MDQ system	[3]
Capillary	Uncoated fused-silica, 48 cm total length (38 cm effective length), 75 µm i.d.	[3]
Background Electrolyte (BGE)	60 mM phosphate buffer	[3]
pH	3.6	[3]
Separation Voltage	Not specified	
Temperature	25 °C	[3]
Detection Wavelength	280 nm	[3]
Injection Mode	Field-Amplified Sample Injection (FASI)	[3]
Sample Solvent (for FASI)	Acetonitrile-water (70:30, v/v)	[3]

Table 2: Method Validation Summary for **Risperidone** and 9-Hydroxy**risperidone** in Plasma by FASI-CZE

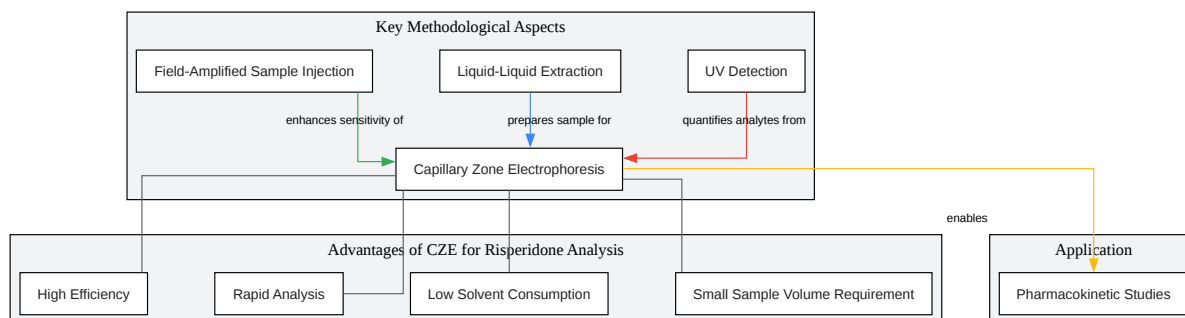
Parameter	Risperidone	9-Hydroxyrisperidone	Reference
Linearity Range	2.5 - 200 ng/mL	2.5 - 200 ng/mL	[3]
Correlation Coefficient (r ²)	> 0.995	> 0.995	[3]
Lower Limit of Quantitation (LLOQ)	Not specified	Not specified	
Intra-day Precision (%RSD)	< 11.40%	< 11.40%	[3]
Inter-day Precision (%RSD)	< 11.40%	< 11.40%	[3]
Intra-day Accuracy	87.90% - 107.17%	88.43% - 105.92%	[3]
Inter-day Accuracy	87.90% - 107.17%	88.43% - 105.92%	[3]
Sensitivity Enhancement with FASI	~158-188 fold	~158-188 fold	[3]

Visualization



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Caption: Experimental workflow for the analysis of **risperidone** in plasma using CZE.



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Caption: Logical relationships in the CZE analysis of **risperidone**.

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